molecular formula C23H24N4O4 B12161292 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12161292
M. Wt: 420.5 g/mol
InChI Key: XGLVNVOKHXLYEP-UHFFFAOYSA-N
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Description

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions. Common reagents include butylamine, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a secondary alcohol.

Scientific Research Applications

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its unique combination of imidazole and benzimidazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C23H24N4O4/c1-2-3-10-26-22(29)18(27-17-7-5-4-6-16(17)25-23(26)27)14-21(28)24-15-8-9-19-20(13-15)31-12-11-30-19/h4-9,13,18H,2-3,10-12,14H2,1H3,(H,24,28)

InChI Key

XGLVNVOKHXLYEP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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